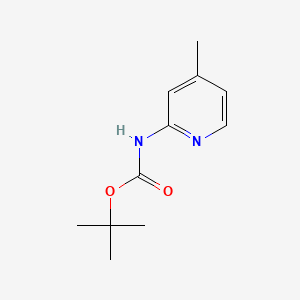

![molecular formula C19H14O3 B1337407 Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- CAS No. 48193-94-8](/img/structure/B1337407.png)

Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

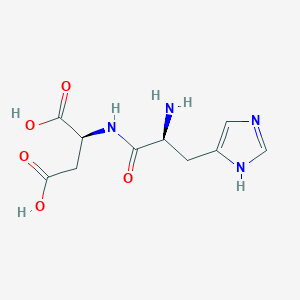

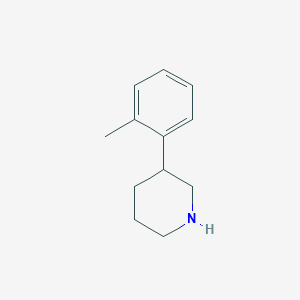

“Benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)-” is an organic compound. It is a derivative of benzoic acid, which is the simplest aromatic carboxylic acid and a commonly used preservative . Benzoic acid consists of a carboxyl group attached to a benzene ring . The specific compound you’re asking about has a biphenyl group attached to the benzoic acid via an oxygen atom .

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Research

"Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-" derivatives have been explored for their applications in liquid crystalline materials. A study by Alaasar and Tschierske (2019) focused on the formation of supramolecular liquid crystalline complexes through hydrogen bonding between rod-like benzoates and benzoic acids derivatives. These complexes exhibited enantiotropic nematic phases over a broad temperature range, indicating potential applications in liquid crystal display technologies and other optoelectronic devices (Alaasar & Tschierske, 2019).

Polymer Science

The compound has been utilized in the synthesis of polymers with specific properties. Mayershofer, Nuyken, and Buchmeiser (2006) investigated the use of benzoic acid derivatives in the cyclopolymerization of 1,6-heptadiynes, leading to the formation of block and tristar copolymers. This research contributes to the development of new materials with potential applications in coatings, adhesives, and elastomers (Mayershofer, Nuyken, & Buchmeiser, 2006).

Environmental Biodegradation

Research on the environmental degradation of biphenyl compounds, which are structurally related to "Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-", has shown that microbial pathways can convert these compounds into simpler forms like benzoic acid. This has implications for bioremediation strategies aimed at breaking down persistent organic pollutants in the environment (Catelani, Colombi, Sorlini, & Treccani, 1973).

Food Science and Preservation

The benzoic acid moiety is widely recognized for its preservative qualities in the food industry. A comprehensive review by del Olmo, Calzada, and Nuñez (2017) discusses the occurrence, uses, and human exposure to benzoic acid and its derivatives, highlighting their role as antibacterial and antifungal agents in food preservation (del Olmo, Calzada, & Nuñez, 2017).

Hydrogen Bonding in Supramolecular Assemblies

The role of hydrogen bonding in stabilizing unique liquid crystalline phases has been studied, with compounds like "Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-" playing a crucial role. Jansze et al. (2014) found that hydrogen bonding between benzoic acid units could drive the formation of the twist-bend nematic phase, a new state of matter with potential applications in advanced display technologies (Jansze, Martinez-Felipe, Storey, Marcelis, & Imrie, 2014).

Eigenschaften

IUPAC Name |

4-(4-phenylphenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLSATFFDLKHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444145 |

Source

|

| Record name | Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- | |

CAS RN |

48193-94-8 |

Source

|

| Record name | Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)

![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)